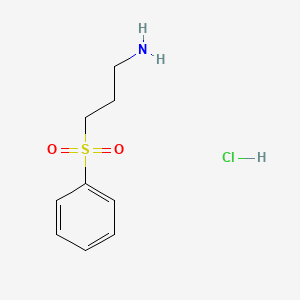

3-Benzenesulfonylpropylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

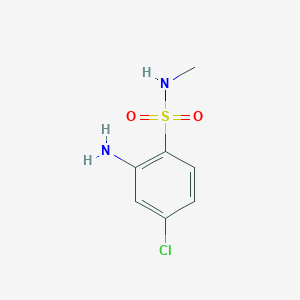

The synthesis of benzenesulfonamide derivatives is well-documented in the provided literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of benzenesulfonamide compounds incorporating phenyl-1,2,3-triazole moieties explores the insertion of various linkers to confer additional flexibility . These methods could potentially be adapted for the synthesis of 3-Benzenesulfonylpropylamine hydrochloride by altering the substituents and reaction conditions.

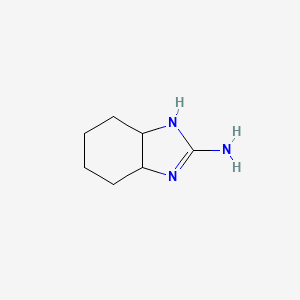

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using X-ray single crystal techniques, and its electronic properties were analyzed using density functional theory (DFT) calculations . Similarly, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined by X-ray diffraction, and their tautomeric forms were studied using quantum-chemical methods . These approaches could be applied to determine the molecular structure of 3-Benzenesulfonylpropylamine hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is explored through their interactions with various reagents. For instance, the treatment of 3,5-dichloro-2-pyridone with benzenesulfonyl chlorides yielded both O- and N-sulfonylated products . The reactions of 3-benzenesulfonyloxyalloxazine with nucleophiles resulted in a variety of products depending on the size and nature of the nucleophile . These studies provide a foundation for understanding the chemical behavior of 3-Benzenesulfonylpropylamine hydrochloride in the presence of different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The crystal structures of molecular salts derived from benzylamine and organic acids reveal the importance of charge-assisted hydrogen bonds in the stability of the crystal packing . The fragmentation patterns of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry provide insights into the influence of substituents on the stability and fragmentation of the molecule . These findings can be extrapolated to predict the behavior of 3-Benzenesulfonylpropylamine hydrochloride under various conditions.

Safety And Hazards

Propriétés

IUPAC Name |

3-(benzenesulfonyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.ClH/c10-7-4-8-13(11,12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQOXYYYKSXJAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590051 |

Source

|

| Record name | 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzenesulfonylpropylamine hydrochloride | |

CAS RN |

98510-51-1 |

Source

|

| Record name | 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)